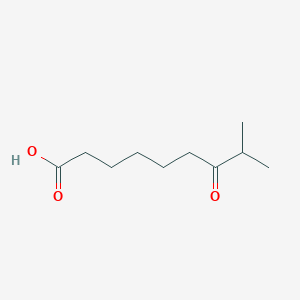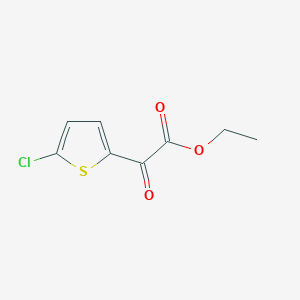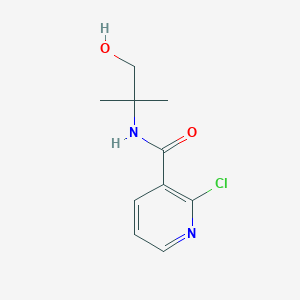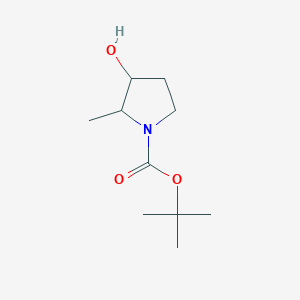
2-(Pyrimidin-4-yl)ethanol
Overview
Description
“2-(Pyrimidin-4-yl)ethanol” is a chemical compound with the molecular formula C6H8N2O and a molecular weight of 124.14 . It is also known by its IUPAC name, 2-(4-pyrimidinyl)ethanol .
Synthesis Analysis
The synthesis of pyrimidin-4-yl-ethanol derivatives involves multiple steps . The specific synthesis process can vary depending on the desired derivative .Molecular Structure Analysis
The molecular structure of “2-(Pyrimidin-4-yl)ethanol” can be analyzed using various spectroscopic techniques . Computational tools can also be used to investigate the molecular and electronic behavior of the compound .Chemical Reactions Analysis
The chemical reactions involving “2-(Pyrimidin-4-yl)ethanol” can be complex and depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis
“2-(Pyrimidin-4-yl)ethanol” has a molecular weight of 124.142 g/mol . Additional physical and chemical properties such as density, melting point, and boiling point were not found in the search results.Scientific Research Applications
Pharmaceutical Research Analgesic Activities
Compounds related to 2-(Pyrimidin-4-yl)ethanol have been studied for their potential analgesic (pain-relieving) properties. For instance, a study mentioned in the search results found that certain derivatives showed highly potent analgesic activities .
Chemical Synthesis Intermediate for Complex Compounds
The compound has been used as an intermediate in the synthesis of more complex chemical structures. This includes its role in the creation of keto/enol tautomers, which are important in various chemical reactions .
Electrochemical Synthesis
Electrochemical techniques, which can involve pyrimidine derivatives, are emerging as influential approaches due to several benefits over conventional chemical synthesis routes .
Protein Kinase Inhibition
Pyrimidine and fused pyrimidine derivatives have shown promise as protein kinase inhibitors, which are a class of drugs that can treat diseases like cancer by blocking certain enzymes .
Anticancer Research Cytotoxic Activity
A series of pyrazolo[3,4-d]pyrimidines, which are structurally related to 2-(Pyrimidin-4-yl)ethanol, were synthesized and evaluated for their cytotoxic activity against various cancer cell lines, indicating potential applications in anticancer research .
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-(Pyrimidin-4-yl)ethanol is the ROS1 kinase . ROS1 kinase is a receptor tyrosine kinase (RTK) that plays a crucial role in various cellular processes such as cell proliferation, cell death, cell cycle progression, differentiation, and cell survival . The deregulation of many kinases, including ROS1, is usually directly linked to cancer development .
Mode of Action
2-(Pyrimidin-4-yl)ethanol interacts with its target, ROS1 kinase, by inhibiting its activity . This inhibition is achieved by preventing the kinase from catalyzing the transfer of the terminal phosphate of ATP to substrates that usually contain a serine, threonine, or tyrosine residue .
Biochemical Pathways
The inhibition of ROS1 kinase by 2-(Pyrimidin-4-yl)ethanol affects the protein kinase family’s cellular signaling processes . These processes include cell growth regulation, differentiation, migration, and metabolism . By inhibiting ROS1 kinase, the compound can potentially disrupt these processes, leading to the suppression of cancer development .
Pharmacokinetics
The compound’s bioavailability and pharmacokinetic properties would be crucial in determining its efficacy as a drug .
Result of Action
The result of the action of 2-(Pyrimidin-4-yl)ethanol is the inhibition of ROS1 kinase activity, which can lead to the suppression of various cellular processes that are crucial for cancer development . This can potentially result in the prevention or slowing down of cancer growth .
properties
IUPAC Name |
2-pyrimidin-4-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c9-4-2-6-1-3-7-5-8-6/h1,3,5,9H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVUIYOURRNFKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN=C1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573115 | |
| Record name | 2-(Pyrimidin-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrimidin-4-yl)ethanol | |
CAS RN |
68121-32-4 | |
| Record name | 2-(Pyrimidin-4-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[Ethyl(methyl)amino]propan-1-ol](/img/structure/B1316955.png)


![3-Azabicyclo[4.2.1]nonane](/img/structure/B1316964.png)





